molecular formula C18H19ClN2O B2730130 (3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone CAS No. 1795302-69-0

(3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone

Cat. No. B2730130
CAS RN: 1795302-69-0
M. Wt: 314.81
InChI Key: JSZGODVIOFYLQT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of (3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone consists of a chlorophenyl group and a pyridinyl group connected via an azepane ring. The exact conformation and bond angles can be determined through X-ray crystallography .

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of derivatives, including (3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone, were synthesized using microwave irradiation methods, which offered higher yields, environmental friendliness, and shorter reaction times compared to traditional methods. These compounds were evaluated for their anti-inflammatory and antibacterial activities, with some showing potent effects. The molecular docking results suggested their potential as molecular templates for anti-inflammatory activities (Ravula et al., 2016).

Chiral Intermediate Production for Betahistine

The compound served as a key chiral intermediate in the production of the anti-allergic drug Betahistine. A new strain of Kluyveromyces sp. was isolated for the stereoselective reduction of this compound, leading to an efficient production method that highlighted the compound's importance in pharmaceutical manufacturing (Ni et al., 2012).

Molecular Structure and Antimicrobial Activity

A study detailed the molecular structure, spectroscopic, and quantum chemical properties of this compound, alongside its antimicrobial efficacy. The research indicated the compound's potential in developing new antimicrobial agents, further emphasizing its role in medicinal chemistry (Sivakumar et al., 2021).

properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-17-6-4-14(5-7-17)16-3-1-2-12-21(13-16)18(22)15-8-10-20-11-9-15/h4-11,16H,1-3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZGODVIOFYLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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